Ada-RYYRIK-NH2 -

Ada-RYYRIK-NH2

Catalog Number: EVT-10978470
CAS Number:
Molecular Formula: C53H82N14O8
Molecular Weight: 1043.3 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source

The compound Ada-RYYRIK-NH2 is synthesized through advanced organic chemistry techniques, particularly those involving asymmetric synthesis and dynamic kinetic resolution. These methodologies are crucial for producing compounds with specific stereochemical configurations, which are often essential for their biological activity.

Classification

Ada-RYYRIK-NH2 can be classified as an organic compound with potential applications in pharmaceuticals due to its structural features that may interact with biological targets. It is also categorized under amines, which are known for their diverse roles in chemical reactions and biological processes.

Synthesis Analysis

Methods

The synthesis of Ada-RYYRIK-NH2 typically involves several steps, including the use of chiral ligands and catalysts. One notable method is the dynamic kinetic asymmetric amination, which allows for the formation of chiral amines from racemic substrates. This process often employs palladium-catalyzed reactions, where the choice of ligand significantly influences the yield and enantioselectivity of the product .

Technical Details

  1. Starting Materials: The synthesis may begin with racemic heterobiaryl bromides or triflates.
  2. Catalysts: Palladium(0) is commonly used as a catalyst due to its effectiveness in facilitating the coupling reactions.
  3. Ligands: Ligands such as QUINAP enhance the reaction's selectivity and efficiency.
  4. Reaction Conditions: The reactions are typically conducted under controlled temperatures and atmospheres to optimize yields.
Molecular Structure Analysis

Structure

The molecular structure of Ada-RYYRIK-NH2 includes a central carbon framework with specific stereogenic centers that contribute to its chiral nature. The presence of the amine group suggests potential hydrogen bonding capabilities, influencing its interaction with biological molecules.

Data

  • Molecular Formula: The exact molecular formula can be derived from its structural representation.
  • Stereochemistry: The compound exhibits specific stereochemical configurations that are critical for its function.
Chemical Reactions Analysis

Reactions

Ada-RYYRIK-NH2 can participate in various chemical reactions, including nucleophilic substitutions and coupling reactions. Its amine group allows it to act as a nucleophile, making it suitable for further functionalization.

Technical Details

  1. Nucleophilic Substitution: The amine can react with electrophiles to form new bonds.
  2. Coupling Reactions: It can also be involved in cross-coupling reactions, particularly in the presence of transition metal catalysts.
Mechanism of Action

Process

The mechanism by which Ada-RYYRIK-NH2 exerts its effects is likely related to its ability to interact with specific biological targets, such as enzymes or receptors. This interaction may involve:

  • Hydrogen Bonding: Facilitated by the amine group.
  • Electrostatic Interactions: Between charged regions of the molecule and biological targets.

Data

Research into similar compounds suggests that their mechanisms often involve modulation of enzymatic activity or receptor binding, leading to desired physiological effects.

Physical and Chemical Properties Analysis

Physical Properties

  • Solubility: Likely soluble in polar solvents due to the presence of the amine group.
  • Melting Point: Specific data on melting points would require experimental determination.

Chemical Properties

  • Reactivity: The compound's reactivity is influenced by its functional groups, making it suitable for various chemical transformations.
  • Stability: Stability under different conditions (e.g., temperature, pH) is crucial for practical applications.
Applications

Scientific Uses

Ada-RYYRIK-NH2 has potential applications in several areas:

  1. Medicinal Chemistry: As a building block for drug development, particularly in creating compounds that target specific diseases.
  2. Material Science: Its unique properties could be harnessed in developing new materials with desirable characteristics.
  3. Biochemical Research: May serve as a probe or tool in studying biological processes due to its ability to interact with biomolecules.
Introduction to Nociceptin Receptor Pharmacology

The nociceptin opioid peptide (NOP) receptor, initially termed opioid receptor-like 1 (ORL1), represents the fourth member of the opioid receptor family alongside mu (μ), delta (δ), and kappa (κ) opioid receptors. Cloned in 1994 via homology screening strategies, this G protein-coupled receptor (GPCR) shares approximately 60% sequence homology with classical opioid receptors, particularly within transmembrane domains 2, 3, and 7 [2] [6] [8]. Despite this structural kinship, the NOP receptor exhibits distinctive pharmacological characteristics. Crucially, it demonstrates negligible binding affinity for traditional opioid alkaloids (e.g., morphine) or endogenous opioid peptides (e.g., β-endorphin, enkephalins, dynorphins) and remains insensitive to blockade by the universal opioid antagonist naloxone [2] [6] [8]. This unique ligand recognition profile established the NOP receptor as an "orphan" receptor until the 1995 discovery of its endogenous ligand, nociceptin/orphanin FQ (N/OFQ) [2] [5] [8]. The N/OFQ-NOP receptor system is now recognized as a critical neuromodulatory network widely distributed throughout the central and peripheral nervous systems, influencing diverse physiological processes including nociception, mood, reward, learning, motor control, and immune function [1] [2] [4].

NOP Receptor (ORL1) Classification and Signaling Mechanisms

The NOP receptor belongs to the Class A (rhodopsin-like) family of GPCRs. Structural studies, including X-ray crystallography of the receptor bound to antagonists, reveal a canonical seven-transmembrane helix bundle [2]. Key residues within the binding pocket, particularly D130³.³² (Ballesteros-Weinstein numbering) in transmembrane helix 3 (TM3), are critical for ligand interaction. This aspartate residue forms a conserved ionic interaction with the N-terminal amino group of N/OFQ, analogous to interactions observed in classical opioid receptors [2]. However, specific amino acid variations within the NOP receptor binding pocket (e.g., A²¹⁶⁵.³⁹, V²⁷⁹⁶.⁵¹-Q²⁸⁰⁶.⁵²-V²⁸¹⁶.⁵³, T³⁰⁵⁷.³⁹ compared to corresponding residues in μ, δ, and κ receptors) account for its selectivity for N/OFQ over opioid peptides and its insensitivity to naloxone [2]. Mutagenesis studies converting these NOP residues to their opioid receptor counterparts can confer opioid ligand binding without severely disrupting N/OFQ affinity [2].

The NOP receptor signals primarily via pertussis toxin-sensitive Gαᵢ/Gαₒ proteins, leading to canonical inhibitory effects:

  • Inhibition of Adenylyl Cyclase: Reduction of intracellular cyclic adenosine monophosphate (cAMP) levels [2] [4] [8].
  • Activation of Inwardly Rectifying Potassium Channels (GIRKs): Resulting in membrane hyperpolarization and reduced neuronal excitability [4] [6].
  • Inhibition of Voltage-Gated Calcium Channels (N-type, P/Q-type): Suppressing neurotransmitter release from presynaptic terminals [4] [5].

Additionally, NOP receptor activation engages diverse signaling cascades:

  • Phospholipase C (PLC) / Protein Kinase C (PKC) Activation: Reported in some cellular contexts [4].
  • Mitogen-Activated Protein Kinase (MAPK) Pathways: Including extracellular signal-regulated kinases 1 and 2 (ERK1/2), p38 MAPK, and c-Jun N-terminal kinase (JNK) [4] [8].
  • Phospholipase A2 (PLA2) Activation: Leading to arachidonic acid release [4].
  • Nuclear Factor Kappa B (NF-κB) Activation: Implicated in transcriptional regulation, particularly concerning immune functions [4].
  • Signal Transducer and Activator of Transcription 3 (STAT3) Phosphorylation: Observed in specific signaling paradigms [4].

Table 1: NOP Receptor Signaling Pathways and Functional Outcomes

Primary G Protein CouplingDownstream EffectorsKey Functional OutcomesReferences
Gαᵢ/Gαₒ↓ Adenylyl Cyclase → ↓ cAMPModulation of gene expression, neuronal excitability [2] [4] [8]
Gαᵢ/Gαₒ↑ GIRK channelsMembrane hyperpolarization, reduced neuronal firing [4] [6]
Gαᵢ/Gαₒ↓ Voltage-gated Ca²⁺ channels (N, P/Q-type)Reduced neurotransmitter release (e.g., glutamate, GABA, substance P) [4] [5]
Gαq/Gα₁₄ (Context-dependent)↑ Phospholipase C (PLC) → ↑ IP₃/DAG → ↑ PKCModulation of receptor sensitivity, enzyme activity [4]
Gαᵢ/Gαₒ / βγ subunits↑ MAP Kinase pathways (ERK, p38, JNK)Transcriptional regulation, cell growth/survival, synaptic plasticity [4] [8]
Gαᵢ/Gαₒ / βγ subunits↑ Phospholipase A2 (PLA₂)Arachidonic acid metabolism, inflammatory mediator production [4]
Gα₁₆ (Heterologous systems)↑ STAT3 phosphorylationModulation of gene expression (e.g., immune-related) [4]

Importantly, the NOP receptor also demonstrates coupling to pertussis toxin-insensitive G proteins (e.g., Gαz, Gα₁₄, Gα₁₆) in certain experimental systems, contributing to the diversity of its cellular responses [4] [6]. The receptor's extracellular loops (ECLs), especially the highly acidic ECL2, play a crucial role in ligand binding (particularly for the basic C-terminal residues of N/OFQ) and receptor activation [1] [2].

Endogenous Ligand Systems: Nociceptin/Orphanin FQ (N/OFQ) Physiology

Nociceptin/Orphanin FQ (N/OFQ) is a 17-amino acid neuropeptide (Phe-Gly-Gly-Phe-Thr-Gly-Ala-Arg-Lys-Ser-Ala-Arg-Lys-Leu-Ala-Asn-Gln) generated by post-translational processing of its precursor protein, prepronociceptin (PPN) [2] [5] [7]. Its discovery in 1995 by two independent groups resolved the orphan status of the NOP receptor [5] [8]. N/OFQ exhibits structural homology to dynorphin A (a κ-opioid receptor agonist), particularly within its basic mid-to-C-terminal region. However, a critical distinction is the presence of Phe¹ at its N-terminus, instead of the Tyr¹ conserved in all classical opioid peptides, explaining its selectivity for NOP over μ, δ, and κ receptors [1] [2] [8].

Structure-activity relationship (SAR) studies identified the N/OFQ(1-13) fragment (FGGFTGARKSARK-NH₂) as the minimal sequence retaining high affinity and functional activity comparable to the full-length peptide. The C-terminal region (positions 14-17, LANQ) contributes minimally to receptor interaction or activation [1] [2]. The N-terminal "message" domain (FGGFTG, residues 1-6) binds deep within the transmembrane helical bundle of the NOP receptor, anchored by the ionic interaction between its protonated N-terminal amino group and D130³.³² [2]. The highly basic "address" domain (residues 8-13, RKSARK) interacts with the negatively charged ECL2 of the receptor, stabilizing the active conformation [1] [2].

N/OFQ and the NOP receptor are expressed throughout the nervous system, including the cortex, amygdala, hypothalamus, periaqueductal gray (PAG), locus coeruleus, rostral ventromedial medulla (RVM), dorsal root ganglia (DRG), and spinal cord dorsal horn [4] [5] [6]. This widespread distribution underlies its involvement in diverse physiological functions:

  • Nociception: N/OFQ exerts complex, site-specific effects. Supraspinal (e.g., intracerebroventricular) administration often produces hyperalgesia or antagonizes opioid analgesia, while spinal or peripheral administration generally produces potent analgesia [5] [8]. Electrophysiological studies demonstrate N/OFQ inhibits N-methyl-D-aspartate (NMDA) and α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor-mediated responses and excitability of nociceptive neurons in the trigeminal nucleus and spinal cord [5].
  • Neurotransmitter Release Modulation: N/OFQ inhibits the release of various neurotransmitters (e.g., glutamate, GABA, acetylcholine, noradrenaline, serotonin, dopamine) via presynaptic inhibition of calcium channels and postsynaptic activation of potassium channels [4] [5] [6].
  • Stress, Anxiety, and Depression: N/OFQ modulates hypothalamic-pituitary-adrenal (HPA) axis activity and exhibits anxiolytic-like effects in several animal models [4] [8]. Dysregulation of the N/OFQ system is implicated in mood disorders.
  • Reward and Addiction: N/OFQ counteracts the effects of drugs of abuse (e.g., cocaine, morphine, alcohol) by reducing dopamine release in the nucleus accumbens and modulating activity within the mesolimbic reward pathway [4] [6] [9].
  • Motor Control: N/OFQ influences locomotor activity, often inducing hypokinesia [8].
  • Immune Function: N/OFQ and NOP receptors are expressed on immune cells, modulating cytokine production and immune cell migration [4] [7].

Rationale for Synthetic Ligand Development: Ac-RYYRIK-NH₂

The discovery of the N/OFQ-NOP system opened avenues for therapeutic intervention in pain, addiction, mood disorders, and more. However, the peptide nature of N/OFQ limits its therapeutic utility due to poor metabolic stability, lack of blood-brain barrier penetration, and potential promiscuity. This spurred efforts to develop smaller, more stable, and selective synthetic ligands (agonists, antagonists, partial agonists) for the NOP receptor [1] [3] [8].

A significant breakthrough came from screening combinatorial hexapeptide libraries. This approach identified several potent and selective NOP receptor ligands, notably Ac-RYYRWK-NH₂, Ac-RYYRWR-NH₂, and Ac-RYYRIK-NH₂ [1] [10]. Unlike N/OFQ fragments, these hexapeptides lack the N-terminal FGGF motif. Instead, they share a highly basic core structure rich in Arg (R) and Tyr (Y) residues. Remarkably, despite minimal sequence similarity to N/OFQ, Ac-RYYRIK-NH₂ and its analogs bind the NOP receptor with nanomolar affinity and exhibit high selectivity over classical μ, δ, and κ opioid receptors [1] [10].

The precise binding site of Ac-RYYRIK-NH₂ within the NOP receptor remains an active area of investigation, with studies suggesting different possibilities:

  • Interaction with the Acidic ECL2: Similar to N/OFQ(8-13), leveraging electrostatic interactions between the peptide's basic residues (Arg¹, Arg⁴, Lys⁶) and negatively charged residues (Asp, Glu) in ECL2 [1].
  • Binding within the Transmembrane Helix Bundle: Potentially overlapping with the binding site for the N-terminal message domain of N/OFQ (e.g., TM2, TM3, TM6, TM7 domains), supported by photoaffinity labeling and mutagenesis studies [1] [10].
  • Distinct Binding Sites: Some evidence suggests Ac-RYYRIK-NH₂ might bind to a site distinct from N/OFQ, potentially explaining its complex functional profile [1] [10].

Table 2: Key Hexapeptide Ligands Derived from Combinatorial Library Screening for NOP Receptor

PeptideSequenceRelative NOP AffinityFunctional Profile (Varied by Assay)References
Ac-RYYRIK-NH₂Ac-Arg-Tyr-Tyr-Arg-Ile-Lys-NH₂High (nM range)Partial Agonist / Antagonist / Full Agonist (Context-dependent) [1] [3] [10]
Ac-RYYRWK-NH₂Ac-Arg-Tyr-Tyr-Arg-Trp-Lys-NH₂HighPartial Agonist / Antagonist [1] [10]
Ac-RYYRWR-NH₂Ac-Arg-Tyr-Tyr-Arg-Trp-Arg-NH₂HighAntagonist / Weak Partial Agonist [1] [10]
Ac-RYYLWR-NH₂Ac-Arg-Tyr-Tyr-Leu-Trp-Arg-NH₂ModerateAntagonist [1]

Ac-RYYRIK-NH₂ exhibits a particularly intriguing and complex pharmacological profile. Depending on the assay system (e.g., [³⁵S]GTPγS binding, inhibition of cAMP accumulation, mouse vas deferens bioassay) and tissue preparation, it can function as a:

  • Partial Agonist: Activating the receptor but with lower maximal efficacy (Eₘₐₓ) than N/OFQ [1] [10].
  • Competitive Antagonist: Blocking the effects of N/OFQ [1] [10].
  • Full Agonist: In specific cellular contexts or assays [1].

This functional versatility makes Ac-RYYRIK-NH₂ a valuable tool for probing NOP receptor function and activation mechanisms. Furthermore, its relatively small size compared to N/OFQ makes it an attractive scaffold for structure-activity relationship (SAR) studies aimed at optimizing affinity, selectivity, stability, and functional efficacy (e.g., developing pure agonists or antagonists). Key modifications explored include:

  • N-terminal Acylation: The acetyl group (CH₃CO-) of Ac-RYYRIK-NH₂ is crucial for high affinity. Its removal (H-RYYRIK-NH₂) drastically reduces binding affinity (~280-fold) [3].
  • Modification of the N-terminal Acyl Group: Systematic alteration of the N-terminal acyl moiety significantly impacts both affinity and functional activity. For example, replacing the acetyl group with an isovaleryl group ((CH₃)₂CHCH₂CO-, isoVa-RYYRIK-NH₂) yielded a peptide with pure antagonist properties, devoid of agonist activity in functional assays [3].
  • Further N-terminal Optimization: Replacing the Cβ atom of the isovaleryl group with heteroatoms led to the discovery of CH₃SCH₂CO-RYYRIK-NH₂ (N-methylthioacetyl-RYYRIK-NH₂). This modification resulted in enhanced binding affinity compared to isoVa-RYYRIK-NH₂ while maintaining potent and selective antagonist activity at the NOP receptor [3].

Beyond being a pharmacological tool, Ac-RYYRIK-NH₂ served as the foundation for designing chimeric peptides. Hybrid molecules combining the RYYRIK motif with fragments of the native N/OFQ sequence (e.g., P1: Ac-RYYRIK-AAARKSARKLANQ-NH₂; P4-P7: Ac-RYYRIK fused to N/OFQ fragments at N-terminus) were synthesized to probe modular interactions between receptor domains and potentially create ligands with novel properties (e.g., higher affinity, biased signaling) [1]. These hybrid peptides demonstrated that positioning the RYYRIK motif at the N-terminus (as in P1, P4-P7) often resulted in compounds with partial agonist or antagonist profiles, supporting the importance of the hexapeptide motif's location and its interaction with specific receptor regions [1].

Properties

Product Name

Ada-RYYRIK-NH2

IUPAC Name

N-[(2S)-5-(diaminomethylideneamino)-1-[[(2S)-1-[[(2S)-1-[[(2S)-5-(diaminomethylideneamino)-1-[[(2S,3S)-1-[[(2S)-1,6-diamino-1-oxohexan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-1-oxopentan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-1-oxopentan-2-yl]adamantane-1-carboxamide

Molecular Formula

C53H82N14O8

Molecular Weight

1043.3 g/mol

InChI

InChI=1S/C53H82N14O8/c1-3-31(2)43(49(74)62-38(44(55)69)13-7-8-20-54)67-46(71)39(14-9-21-60-51(56)57)63-47(72)42(27-33-16-18-37(68)19-17-33)65-48(73)41(26-32-11-5-4-6-12-32)64-45(70)40(15-10-22-61-52(58)59)66-50(75)53-28-34-23-35(29-53)25-36(24-34)30-53/h4-6,11-12,16-19,31,34-36,38-43,68H,3,7-10,13-15,20-30,54H2,1-2H3,(H2,55,69)(H,62,74)(H,63,72)(H,64,70)(H,65,73)(H,66,75)(H,67,71)(H4,56,57,60)(H4,58,59,61)/t31-,34?,35?,36?,38-,39-,40-,41-,42-,43-,53?/m0/s1

InChI Key

CHQPBFJDZBBZJD-OGHQQVQQSA-N

Canonical SMILES

CCC(C)C(C(=O)NC(CCCCN)C(=O)N)NC(=O)C(CCCN=C(N)N)NC(=O)C(CC1=CC=C(C=C1)O)NC(=O)C(CC2=CC=CC=C2)NC(=O)C(CCCN=C(N)N)NC(=O)C34CC5CC(C3)CC(C5)C4

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)N[C@@H](CCCCN)C(=O)N)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CC1=CC=C(C=C1)O)NC(=O)[C@H](CC2=CC=CC=C2)NC(=O)[C@H](CCCN=C(N)N)NC(=O)C34CC5CC(C3)CC(C5)C4

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.